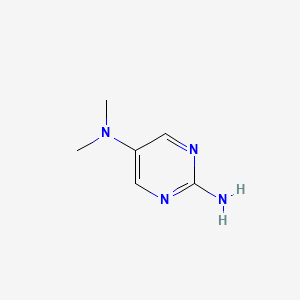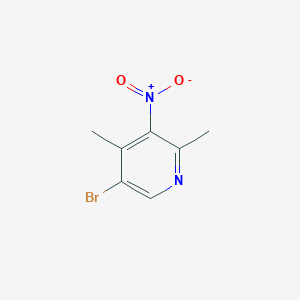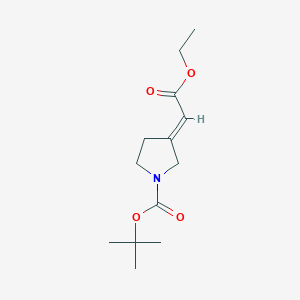![molecular formula C8H15NO B11767572 Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
Octahydro-1H-cyclopenta[c]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-cyclopenta[c]pyridin-6-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a piperidine ring with a hydroxyl group at the 6th position. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-cyclopenta[c]pyridin-6-ol can be achieved through various methods. One notable method involves the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods: These services ensure the compound is produced with high purity and in quantities suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-cyclopenta[c]pyridin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in complex organic transformations.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include palladium catalysts, gold catalysts, and various organic solvents . The reaction conditions often involve controlled temperatures and specific catalyst loadings to achieve high diastereoselectivity and yield .
Major Products Formed: The major products formed from the reactions of this compound include various piperidine derivatives and enyne motifs . These products are valuable intermediates in the synthesis of bioactive natural products and pharmaceuticals .
Scientific Research Applications
Octahydro-1H-cyclopenta[c]pyridin-6-ol has a wide range of scientific research applications. It is used in the synthesis of bioactive natural products, which are compounds that exhibit biological activity and are often used in drug discovery and development . The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
In addition to its use in organic synthesis, this compound is also studied for its potential biological activities. Research has shown that compounds with similar structures can act as protease activated receptor 1 (PAR1) antagonists, which are promising targets for the treatment of thrombotic cardiovascular events .
Mechanism of Action
The mechanism of action of octahydro-1H-cyclopenta[c]pyridin-6-ol is not fully understood. research on similar compounds suggests that it may interact with specific molecular targets and pathways involved in biological processes. For example, compounds with similar structures have been shown to inhibit PAR1, a G-protein coupled receptor involved in platelet aggregation and thrombus formation . This inhibition can prevent thrombotic cardiovascular events, making these compounds valuable in medical research .
Comparison with Similar Compounds
Octahydro-1H-cyclopenta[c]pyridin-6-ol is similar to other compounds with fused 6/5 heterobicycle structures, such as octahydrocyclopenta[c]pyridine and octahydrocyclopenta[c]pyran . These compounds share similar synthetic routes and biological activities but differ in their specific molecular structures and properties . The unique hydroxyl group at the 6th position of this compound distinguishes it from other similar compounds and may contribute to its specific biological activities .
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structure and reactivity make it a versatile intermediate in the synthesis of bioactive natural products and pharmaceuticals. Further research on its mechanism of action and potential biological activities may uncover new applications and therapeutic targets.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-ol |
InChI |
InChI=1S/C8H15NO/c10-8-3-6-1-2-9-5-7(6)4-8/h6-10H,1-5H2 |
InChI Key |
DRKGLNWSLLVSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)






![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)


![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
